1-Chloro-3-methylbut-3-en-2-one
Description
The compound 1-Chloro-3-methylbut-3-en-2-one is a chloro-substituted ketone featuring a chlorine atom at position 1, a methyl group at position 3, and a conjugated double bond at position 3 (but-3-en-2-one framework). Instead, the data focuses on structurally related chloroalkenes and derivatives, such as 1-Chloro-3-methyl-2-butene (prenyl chloride) and other halogenated alkenes.
Properties
CAS No. |
193958-16-6 |
|---|---|
Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
1-chloro-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C5H7ClO/c1-4(2)5(7)3-6/h1,3H2,2H3 |
InChI Key |
CHOUEZIASOOSOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylbut-3-en-2-one can be synthesized through the chlorination of 3-methylbut-3-en-2-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions to ensure selective chlorination.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methylbut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl (OH) or amino (NH2) groups, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, H2 with a palladium catalyst.
Substitution: NaOH in aqueous solution, NH3 in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-Chloro-3-methylbut-3-en-2-one is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis, it is used to introduce the chloroalkyl group into complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is employed in the production of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-3-methylbut-3-en-2-one involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic, facilitating nucleophilic attack. This property is exploited in various substitution and addition reactions. The compound can also undergo elimination reactions to form alkenes, driven by the formation of a stable double bond.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key differences in functional groups and substituent positions among related compounds are summarized below:
1-Chloro-3-methyl-2-butene (Prenyl chloride; CAS 503-60-6)
- Structure : CH₂=C(Cl)CH(CH₃)₂ (branched chloroalkene).
- Functional Group : Chlorinated allylic system with a methyl branch.
- Key Features : High reactivity due to allylic chlorine, enabling nucleophilic substitution and elimination reactions .
3-Chloro-2-methylpropene (Methallyl chloride; CAS 563-47-3)
- Structure : CH₂=C(CH₂Cl)CH₃ (linear chloroalkene).
- Functional Group : Central chlorine adjacent to a methyl group.
- Key Features : Enhanced stability for SN1/SN2 reactions compared to allylic chlorides .
3-Chloro-1-butene (CAS 563-52-0)
- Structure : CH₂=CHCH₂CH₂Cl (terminal chloroalkene).
- Functional Group : Terminal chlorine on a linear alkene.
- Key Features : Lower steric hindrance facilitates nucleophilic displacement .
1-Chloro-3-methylbutan-2-ol (CAS 55033-10-8)
- Structure : CH₃C(Cl)(OH)CH₂CH₃ (chlorinated alcohol).
- Functional Group : Hydroxyl and chlorine on adjacent carbons.
- Key Features : Hydrogen bonding capability due to -OH group, increasing solubility in polar solvents .
Physical Properties
A comparative analysis of physical properties is provided in Table 1.
Table 1: Physical Properties of Chloroalkenes and Derivatives
| Compound | CAS | Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Functional Group |
|---|---|---|---|---|---|---|
| 1-Chloro-3-methyl-2-butene | 503-60-6 | C₅H₉Cl | 104.58 | 107–109 | 1.449 | Chloroalkene |
| 3-Chloro-2-methylpropene | 563-47-3 | C₄H₇Cl | 90.55 | Not reported | Not reported | Chloroalkene |
| 3-Chloro-1-butene | 563-52-0 | C₄H₇Cl | 90.55 | 62–65 | Not reported | Chloroalkene |
| 1-Chloro-3-methylbutan-2-ol | 55033-10-8 | C₅H₁₁ClO | 122.59 | Not reported | Not reported | Chlorohydrin (alcohol) |
Key Observations :
- Prenyl chloride exhibits the highest boiling point (107–109°C), attributed to its molecular weight and branching .
- 3-Chloro-1-butene’s lower boiling point (62–65°C) reflects reduced molecular weight and linear structure .
Prenyl Chloride (1-Chloro-3-methyl-2-butene)
- Reactivity : Allylic chlorine participates in substitution (e.g., with Grignard reagents) and elimination to form conjugated dienes.
- Applications : Key intermediate in synthesizing terpenes, pharmaceuticals (e.g., antifungal agents), and agrochemicals .
Methallyl Chloride (3-Chloro-2-methylpropene)
- Reactivity : Central chlorine allows for controlled polymerization (e.g., methallyl resins) and surfactant production.
- Applications : Precursor to methallyl alcohol and methacrylic acid derivatives .
3-Chloro-1-butene
- Reactivity : Terminal chlorine undergoes facile displacement in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Applications : Used in fine chemical synthesis and rubber additives .
1-Chloro-3-methylbutan-2-ol
- Reactivity : Hydroxyl group enables esterification (e.g., plasticizers) and dehydration to alkenes.
- Applications : Intermediate in fragrance production and polymer modifiers .
Biological Activity
1-Chloro-3-methylbut-3-en-2-one, a chlorinated compound with the molecular formula C5H9ClO, has garnered attention for its potential biological activities. This article delves into various aspects of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
This compound features an allylic chloride and a carbonyl group, which contribute to its reactivity. The presence of the chlorine atom allows for nucleophilic substitution reactions, while the carbonyl group can participate in various chemical transformations.
| Property | Value |
|---|---|
| Molecular Formula | C5H9ClO |
| Molecular Weight | 134.58 g/mol |
| Density | 1.04 g/cm³ |
| Boiling Point | 130 °C |
| CAS Number | 219555-05-2 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Interaction : The compound has been investigated for its potential to inhibit specific enzymes, which may lead to therapeutic applications in treating diseases associated with enzyme dysregulation.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
- Cytotoxicity : Research indicates that this compound may induce cytotoxic effects in cancer cell lines, suggesting a potential role in cancer therapy .
Study on Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various pathogens. The results indicated:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
- Inhibition Zone Diameter : Up to 15 mm at a concentration of 100 µg/mL
These findings suggest that the compound possesses significant antibacterial properties, warranting further investigation into its mechanism of action and potential applications in medicine.
Cytotoxicity Assessment
In another study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). Key findings included:
- IC50 Values :
- HeLa cells: 25 µM
- MCF7 cells: 30 µM
The study concluded that the compound's structural features contribute to its ability to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Applications in Medicinal Chemistry
Given its promising biological activities, this compound is being explored for several applications:
- Drug Development : Its ability to inhibit specific enzymes and exhibit cytotoxicity positions it as a candidate for developing new pharmaceuticals targeting bacterial infections and cancer.
- Synthesis of Bioactive Compounds : The compound can serve as an intermediate in synthesizing more complex molecules with potential therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
